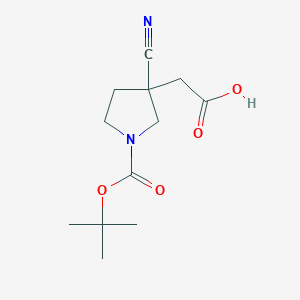
N-(3-bromo-4-fluorophenyl)azetidin-3-amine
Übersicht
Beschreibung
“N-(3-bromo-4-fluorophenyl)azetidin-3-amine” is a chemical compound that is part of the azetidine family . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The compound has a molecular weight of 239.12 .
Synthesis Analysis
The synthesis of azetidine derivatives, such as “N-(3-bromo-4-fluorophenyl)azetidin-3-amine”, can be achieved through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This results in the formation of functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “N-(3-bromo-4-fluorophenyl)azetidin-3-amine” can be represented by the InChI code: 1S/C9H11FN2.2ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;;/h1-4,9,11-12H,5-6H2;2*1H . This indicates that the compound contains 9 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 chlorine atoms .Physical And Chemical Properties Analysis
“N-(3-bromo-4-fluorophenyl)azetidin-3-amine” is a powder at room temperature . The compound is stable at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- Synthesis of N-Alkylated 2-Substituted Azetidin-3-ones : Research by Gérard, Raoul, and Sapi (2006) in the European Journal of Organic Chemistry presented a methodology for synthesizing N-alkylated 2-substituted azetidin-3-ones. This synthesis involves a tandem nucleophilic substitution followed by an intramolecular Michael reaction, providing a deeper understanding of the chemical reactions and properties of compounds like N-(3-bromo-4-fluorophenyl)azetidin-3-amine (Gérard, Raoul, & Sapi, 2006).
Photostability and Fluorescence
- Photostability in Nonconventional Coumarins with Azetidinyl Substitution : Gandioso et al. (2018) in The Journal of Organic Chemistry explored the influence of azetidinyl substitution on coumarin-based COUPY dyes. The study found that azetidinyl substitution significantly improves the photostability of these dyes, which is a valuable insight for the design of novel fluorophores (Gandioso et al., 2018).
Biological Evaluation
- Dopamine Antagonist Potency : A study by Metkar, Bhatia, and Desai (2013) in Medicinal Chemistry Research evaluated azetidine derivatives, including those substituted at the 3-position with amide moiety, for their potency as dopaminergic antagonists. The findings provide insights into the biological activity and potential therapeutic applications of azetidine compounds (Metkar, Bhatia, & Desai, 2013).
Potential Therapeutic Applications
- Antimicrobial Agents : Research by Halve et al. (2007) in ChemInform and Mistry, Desai, and Desai (2016) in the International Journal of Current Pharmaceutical Research focused on synthesizing new azetidin-2-ones with potential as antimicrobial agents. These studies highlight the antimicrobial properties of azetidine derivatives and their potential therapeutic applications (Halve et al., 2007); (Mistry, Desai, & Desai, 2016).
Other Applications
- Inhibition of Human Leukocyte Elastase : Doucet et al. (1997) in Tetrahedron-Asymmetry explored the inhibition of human leukocyte elastase by N-aryl-3,3-dihalogenoazetidin-2-ones. This study contributes to the understanding of the biological activity and potential therapeutic applications of azetidine derivatives in medical research (Doucet et al., 1997).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Zukünftige Richtungen
The future directions for “N-(3-bromo-4-fluorophenyl)azetidin-3-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds could potentially be developed into effective therapeutic agents for various diseases.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-fluorophenyl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2/c10-8-3-6(1-2-9(8)11)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXFYLYXMVVQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-fluorophenyl)azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)
![5-bromo-7-methoxy-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1409467.png)








![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
